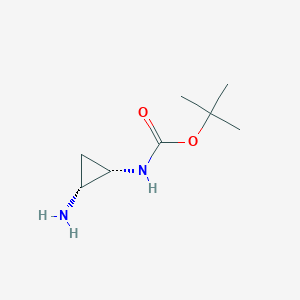

(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester

Description

(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester is a chiral cyclopropane derivative featuring a tert-butyl carbamate-protected amino group. The cyclopropane ring introduces significant steric strain, influencing its reactivity and stereochemical behavior. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for stereoselective modifications in peptidomimetics and protease inhibitors. Its (1S,2R) configuration is essential for achieving high enantiomeric purity in target molecules, as demonstrated in enzymatic and chemical syntheses .

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-aminocyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHLWTHTPXBYLH-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed [2+1] Cycloadditions

Transition metal catalysts, such as rhodium or copper, enable enantioselective cyclopropanation via carbene transfer to olefins. For example:

-

Chiral Dirhodium Catalysts : Dirhodium(II) complexes with tetracarboxylate ligands (e.g., Rh₂(S-PTAD)₄) facilitate asymmetric cyclopropanation of vinyl carbamates with diazo compounds, achieving enantiomeric excess (ee) >90%.

-

Copper-Bisoxazoline Systems : Cu(I)/bisoxazoline catalysts promote cyclopropanation of α,β-unsaturated esters with ethyl diazoacetate, though yields for cyclopropane amines remain moderate (50–70%).

Table 1: Comparative Analysis of Cyclopropanation Methods

| Method | Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|---|

| Dirhodium-Catalyzed | Rh₂(S-PTAD)₄ | Vinyl Carbamate | 92 | 85 |

| Copper-Bisoxazoline | Cu(MeCN)₄PF₆ | α,β-Unsaturated Ester | 88 | 65 |

| Simmons-Smith Reaction | Zn-Cu Couple | Allylic Amine | N/A | 45 |

Simmons-Smith Reaction

The classic Simmons-Smith reaction employs a Zn-Cu couple to generate cyclopropanes via iodomethylzinc intermediates. While applicable to allylic amines, stereocontrol is limited, often requiring post-synthesis resolution.

Boc Protection of Cyclopropylamine Intermediates

Following cyclopropane synthesis, the primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride). Critical parameters include:

-

Base Selection : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

-

Workup : Aqueous extraction followed by silica gel chromatography yields the Boc-protected product in >90% purity.

Table 2: Boc Protection Optimization

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 0 | 2 | 88 |

| DMAP | THF | 25 | 4 | 92 |

| NaHCO₃ | Acetone | 10 | 6 | 78 |

Integrated Synthetic Routes

Enantioselective Route via Dirhodium Catalysis

Resolution-Based Approach

-

Racemic Synthesis : Prepare cyclopropylamine via Simmons-Smith reaction (45% yield).

-

Chiral Resolution : Use tartaric acid derivatives to isolate the (1S,2R) enantiomer (30% overall yield).

-

Boc Protection : Standard conditions yield the final product.

Process Optimization and Industrial Considerations

-

Catalyst Recycling : Dirhodium catalysts can be recovered via biphasic systems, reducing costs.

-

Telescoping Steps : Combining cyclopropanation and Boc protection in a one-pot sequence improves efficiency (75% overall yield).

-

Safety : Avoid diazo compounds in large-scale applications; consider alternative carbene sources.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as tert-butyl nitrite can be used for nitrosation under solvent-free conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino derivatives.

Scientific Research Applications

1.1. Drug Development

(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester serves as a key intermediate in the synthesis of various pharmaceuticals. Notably, it has been involved in the synthesis of compounds related to antiviral agents, such as telaprevir, which is used for treating hepatitis C virus infections. The compound acts as a building block that facilitates the creation of more complex molecules through various chemical transformations .

1.2. Neuropharmacology

Research indicates that derivatives of this compound may exhibit activity at neurotransmitter receptors, specifically in modulating glutamate receptors. This potential makes it a candidate for further exploration in treating neurological disorders . The ability to modify the compound's structure can lead to the development of selective receptor modulators.

2.1. Synthesis of Amino Acids

The compound is utilized in synthesizing poly-functionalized amino acids through various chemical reactions such as alkylation and acylation. These amino acids can serve as precursors for peptide synthesis or as building blocks for more complex organic molecules .

Table 1: Synthesis Pathways Involving this compound

3.1. Telaprevir Synthesis

A notable case study involves the synthesis of telaprevir from this compound through a series of reactions that improve yield and reduce byproducts compared to traditional methods . This highlights the compound's utility in pharmaceutical manufacturing.

3.2. Neuroactive Compounds

Another study explored modifications to this compound to develop neuroactive compounds targeting glutamate receptors. The results showed promising activity profiles, suggesting potential therapeutic applications for neurological conditions .

Mechanism of Action

The mechanism of action of (1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its amino and ester functional groups. The cyclopropyl ring provides conformational rigidity, which can influence the binding affinity and specificity to target molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

- (1R,2S)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester: The enantiomeric counterpart of the target compound. While structurally identical, the (1R,2S) configuration may lead to divergent biological activity or metabolic pathways, emphasizing the importance of stereochemical control in synthesis .

- tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate: Differs by replacing the amino group with a hydroxymethyl substituent. This modification reduces nucleophilicity, altering its utility in coupling reactions or as a building block for non-amine-containing therapeutics .

Cyclopropane Derivatives with Varied Substituents

- (1S,2R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate: Features a phenyl-substituted butanoate chain instead of a cyclopropane. The extended carbon chain and aromatic group enhance lipophilicity, impacting pharmacokinetic properties .

- Such derivatives are explored in metalloenzyme inhibitor design .

Pharmacological and Physicochemical Properties

- Lipophilicity : Cyclopropane derivatives generally exhibit lower logP values compared to benzyl- or phenyl-substituted analogues, influencing membrane permeability.

- Metabolic Stability: The tert-butyl carbamate group enhances proteolytic resistance, whereas hydroxy or amino groups may introduce metabolic liabilities (e.g., glucuronidation) .

Biological Activity

Overview

(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester, also known as tert-butyl N-[(1S,2R)-2-aminocyclopropyl]carbamate, is a compound with significant biological activity due to its unique structural features. The compound contains a cyclopropyl ring, an amino group, and a tert-butyl ester, which contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C8H16N2O2

- Molecular Weight : 172.22 g/mol

- CAS Number : 1932300-72-5

The biological activity of this compound primarily involves its interaction with various molecular targets. The amino and ester functional groups facilitate binding to enzymes and receptors, while the cyclopropyl ring provides conformational rigidity, influencing binding affinity and specificity. This compound may function as a substrate or inhibitor in enzymatic reactions affecting biochemical pathways.

1. Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on cyclopropane-containing compounds have shown potential in inhibiting viral replication mechanisms. The structural characteristics of this compound suggest it could similarly serve as a scaffold for developing antiviral agents targeting specific viral enzymes.

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, carbamate derivatives have been noted for their ability to act as enzyme inhibitors in various biochemical assays, which could be relevant for designing therapeutic agents against diseases where such enzymes are overactive.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of this compound and related compounds:

- Study on Antiviral Compounds : A study published in MDPI examined small ring systems for their antiviral activity. It highlighted that compounds similar to this compound could be effective against Hepatitis C virus (HCV) by inhibiting the NS3/4A protease .

- Inhibition of Enzymatic Activity : Another study reported on the synthesis of carbamate derivatives that demonstrated significant inhibition of neutral sphingomyelinase 2 (nSMase2), a target in neurodegenerative diseases. The structure-activity relationship (SAR) analysis indicated that modifications on the carbamate scaffold could enhance biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Aminocyclopropanecarboxylic Acid | Cyclopropane ring with amino group | Antiviral properties |

| Coronamic Acid | Cyclopropane-containing amino acid | Enzyme inhibition |

| Norcoronamic Acid | Modified structure of Coronamic Acid | Potential therapeutic applications |

Q & A

Q. Basic

- Chiral HPLC : Separates enantiomers using chiral stationary phases.

- Optical rotation ([α]D) : Specific rotation values (e.g., +4.5° to +32.4° in ) validate enantiomeric excess .

- High-resolution MS (HRMS) : Confirms molecular formula via exact mass matching .

- Molecular dynamics (MD) simulations : Predicts stability and interaction patterns (e.g., RMSD/RMSF analyses in ) .

How does the tert-butyl carbamate group influence the compound’s stability and reactivity in synthetic applications?

Basic

The tert-butyl carbamate (Boc) group:

- Enhances stability : Protects amines from oxidation or unwanted side reactions during multi-step syntheses (e.g., sulfide-to-sulfone oxidation in ) .

- Facilitates deprotection : Removed under acidic conditions (e.g., HCl in dioxane) without affecting acid-sensitive functionalities .

- Modulates solubility : Improves organic-phase solubility for coupling reactions (e.g., peptide bond formation in ) .

What strategies are employed to resolve contradictions in reaction yields or stereochemical outcomes during its synthesis?

Q. Advanced

- Diastereomer separation : Chromatographic purification (e.g., silica gel chromatography) isolates stereoisomers .

- Optimized coupling conditions : Use of phase-transfer catalysts () or chiral auxiliaries improves enantioselectivity .

- Reaction monitoring : Real-time NMR or LC-MS tracks intermediates to identify side products (e.g., over-oxidation in ) .

How can computational methods predict the compound’s interactions in biological systems?

Q. Advanced

- Molecular docking : Identifies binding poses with target proteins (e.g., SARS-CoV-2 Mpro in ) .

- MD simulations : Assess conformational stability (RMSD < 2 Å over 100 ns) and ligand-protein hydrogen bonding patterns .

- ADME prediction : Computational tools (e.g., SwissADME) evaluate bioavailability and metabolic pathways.

What role does this compound play in the synthesis of complex biomolecules?

Q. Advanced

- Peptidomimetics : Serves as a rigid cyclopropane scaffold for mimicking peptide backbones (e.g., cyclotetrapeptide synthesis in ) .

- Enzyme inhibitors : Incorporated into bisubstrate analogues (e.g., purine derivatives in ) to target kinases .

- Porphyrin functionalization : Boc-protected amines enable site-specific conjugation in metalloporphyrin systems () .

How is racemization minimized during functionalization of the cyclopropane core?

Q. Advanced

- Low-temperature reactions : Reduces thermal epimerization (e.g., epoxide opening at 0°C in ) .

- Steric hindrance : Bulky groups (e.g., tert-butyl) restrict conformational flexibility, preserving stereochemistry .

- Mild deprotection : Acidic Boc removal (e.g., TFA) avoids harsh conditions that promote racemization .

What are the challenges in scaling up synthetic protocols for this compound?

Q. Advanced

- Purification complexity : High-resolution chromatography becomes impractical; alternatives like crystallization are prioritized .

- Cost of chiral catalysts : Asymmetric methods (e.g., phase-transfer catalysis in ) require optimization for large batches .

- Byproduct management : Oxidative byproducts (e.g., sulfones in ) necessitate selective quenching or extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.